Bis(2,2,3,3-tetrafluoropropyl) Carbonate

概要

説明

Bis(2,2,3,3-tetrafluoropropyl) carbonate is a chemical compound with the molecular formula C₇H₆F₈O₃. It is a white or colorless crystalline solid used as a reactive solvent and cross-linking agent in polymerization reactions . This compound is notable for its high fluorine content, which imparts unique properties such as high thermal stability and chemical resistance.

準備方法

Synthetic Routes and Reaction Conditions

Bis(2,2,3,3-tetrafluoropropyl) carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides . The reaction conditions involve heating the mixture and distilling the product to collect fractions boiling above 160°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of environmentally safer procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are prepared by the direct reaction of alcohols with carbon dioxide or carbon monoxide .

化学反応の分析

Types of Reactions

Bis(2,2,3,3-tetrafluoropropyl) carbonate primarily undergoes transesterification reactions. It can also participate in nucleophilic addition-elimination reactions catalyzed by both acids and bases .

Common Reagents and Conditions

Common reagents used in reactions with this compound include dialkyl carbonates, 2,2,3,3-tetrafluoropropan-1-ol, and various bases such as tetramethylammonium hydroxide and lithium alkoxides . The reactions are typically conducted under heating and distillation conditions to isolate the desired products .

Major Products Formed

The major products formed from the reactions of this compound include alkyl 2,2,3,3-tetrafluoropropyl carbonates and other fluorinated carbamates .

科学的研究の応用

Electrolyte Solvent in Lithium-Ion Batteries

High-Performance Electrolytes:

TFPC is primarily recognized for its application as a non-flammable electrolyte solvent in lithium-ion batteries (LIBs). Its unique chemical structure imparts several advantageous properties:

- Thermal Stability: TFPC exhibits high thermal stability, making it suitable for high-voltage applications where thermal runaway is a concern. This characteristic is crucial for the safety and longevity of battery systems .

- Low Flammability: The compound's low flammability reduces the risk of fire hazards associated with conventional organic solvents used in LIBs .

- Enhanced Ionic Conductivity: TFPC enhances ionic conductivity when used in combination with lithium salts such as lithium bis(fluorosulfonyl)imide (LiFSI), which is vital for improving battery performance .

Case Studies:

- A study demonstrated that incorporating TFPC into the electrolyte formulation improved the cycling stability and capacity retention of lithium-metal batteries under high voltage conditions .

- Research indicated that TFPC-based electrolytes showed superior performance at elevated temperatures compared to traditional solvents, making them ideal candidates for electric vehicle applications .

Synthesis and Production Methods

Production Processes:

The synthesis of bis(2,2,3,3-tetrafluoropropyl) carbonate can be achieved through various chemical routes. Notably:

- Fluorinated Carbonate Synthesis: The production involves reacting fluorinated alcohols with phosgene or carbon dioxide in the presence of catalysts. This method allows for high yields and purity of the final product, which is essential for its application in sensitive electrochemical environments .

- Continuous Flow Chemistry: Recent advancements have introduced continuous flow processes for synthesizing TFPC, enhancing scalability and efficiency while minimizing waste .

Other Chemical Transformations

Potential in Organic Synthesis:

Beyond its use in batteries, TFPC can serve as a precursor or reagent in various organic synthesis reactions:

- Fluorinated Carbamates Production: TFPC can react with amines to produce fluorinated carbamates, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Electrolyte Additives: Its properties make TFPC a candidate for use as an additive to enhance the performance of existing electrolyte formulations by improving stability and reducing degradation rates .

作用機序

The mechanism of action of bis(2,2,3,3-tetrafluoropropyl) carbonate involves nucleophilic addition-elimination reactions. The compound acts as a carbonic acid ester, and its reactivity is determined by the nature of the catalyst used in the reaction . The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical processes .

類似化合物との比較

Similar Compounds

- Bis(trichloromethyl) carbonate

- Hexachloroacetone

- Methyl chloroformate

Uniqueness

Bis(2,2,3,3-tetrafluoropropyl) carbonate is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to other similar compounds . This makes it particularly valuable in applications requiring high-performance materials.

生物活性

Bis(2,2,3,3-tetrafluoropropyl) carbonate (C7H6F8O3) is a fluorinated organic compound primarily used in the lithium battery industry as an electrolyte additive. Its unique chemical structure imparts distinct properties that warrant investigation into its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with this compound.

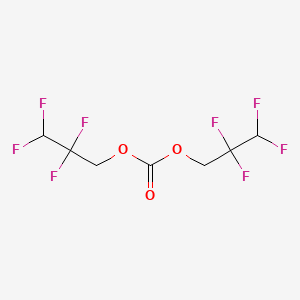

This compound is characterized by its high fluorine content, which contributes to its stability and performance in electrochemical applications. The molecular structure is represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly concerning its potential toxicity and interaction with biological systems. The following sections detail key findings from recent research.

Toxicity Studies

- Skin Absorption : Research indicates that this compound exhibits varying absorption rates through human and rat skin. In vitro studies demonstrated that approximately 24% of the compound was absorbed through human skin while rat skin showed a higher absorption rate of about 51% .

- Metabolism : The compound is metabolized in both human and rat skin, leading to the formation of various metabolites. Notably, the systemic circulation of this compound was minimal post-exposure, suggesting limited bioavailability .

Cytotoxicity and Cell Viability

Recent studies have assessed the cytotoxic effects of this compound on various cell lines:

- Human Cancer Cell Lines : In vitro assays revealed that this compound demonstrated cytotoxic effects against several human cancer cell lines. The IC50 values varied significantly across different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines while showing less effect on normal cells .

Study 1: Electrolyte Safety in Lithium-Ion Cells

A study focusing on the safety of electrolytes in lithium-ion batteries highlighted the role of this compound as a flame retardant. The research emphasized its potential risks associated with thermal decomposition products that could pose hazards in battery applications .

Study 2: Environmental Impact Assessment

Research assessing the environmental implications of fluorinated compounds identified this compound as a significant contributor to per- and polyfluoroalkyl substances (PFAS). This study raised concerns about its persistence and bioaccumulation potential in ecological systems .

特性

IUPAC Name |

bis(2,2,3,3-tetrafluoropropyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHKDQLOUOMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。